

ONO-8590580: In Vitro Assay Application Notes for GABA-A α 5 Activity

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Compound of Interest

Compound Name: **ONO-8590580**

Cat. No.: **B609755**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of **ONO-8590580**, a negative allosteric modulator (NAM) of the GABA-A α 5 receptor. The included information is intended to guide researchers in setting up binding and functional assays to assess the potency and selectivity of this and similar compounds.

Introduction

ONO-8590580 is a novel, orally available and selective negative allosteric modulator of the GABA-A receptor α 5 subunit.^{[1][2][3]} It binds to the benzodiazepine binding site on recombinant human α 5-containing GABA-A receptors.^[2] This compound has demonstrated potential for enhancing cognitive functions.^{[1][2][3]} The GABA-A α 5 subtype receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.^[2] As a negative allosteric modulator, **ONO-8590580** decreases the potentiation of the GABAergic response, which is thought to be a mechanism for improving cognitive performance.^[4]

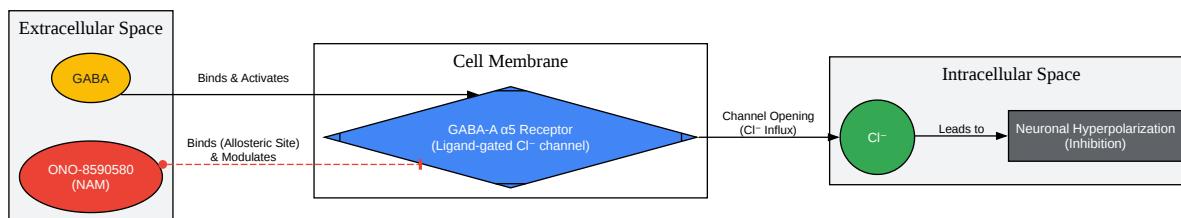
Quantitative Data Summary

The following table summarizes the key in vitro activity parameters of **ONO-8590580**.

Parameter	Value	Receptor/Assay Condition
Binding Affinity (Ki)	7.9 nM	Recombinant human $\alpha 5$ -containing GABA-A receptors
Functional Potency (EC50)	1.1 nM	GABA-induced Cl^- channel activity
Maximum Inhibition	44.4%	GABA-induced Cl^- channel activity

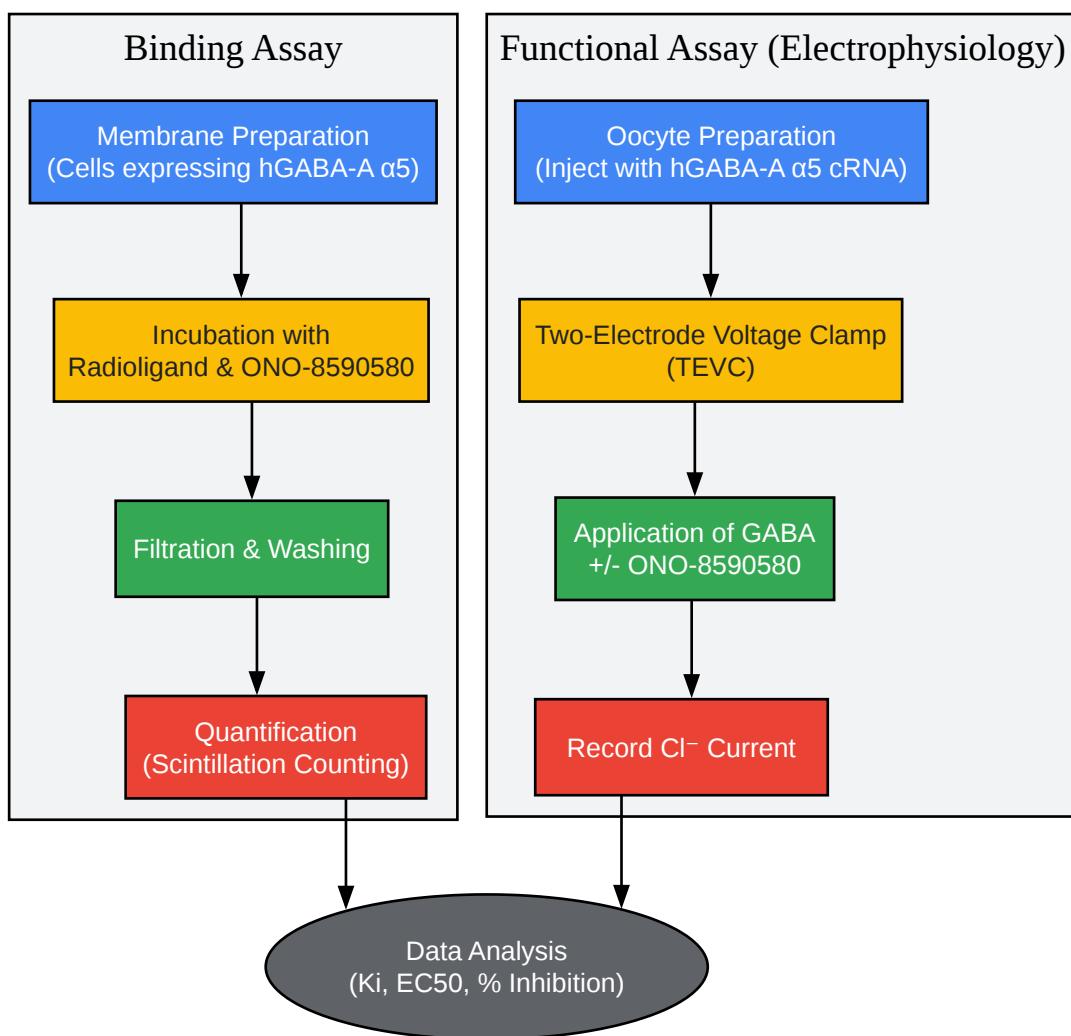
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.



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GABA-A $\alpha 5$ Receptor Signaling Pathway with **ONO-8590580** Modulation.

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Experimental Workflow for In Vitro Characterization of **ONO-8590580**.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A $\alpha 5$ Receptor

This protocol is for determining the binding affinity (Ki) of **ONO-8590580** to the human GABA-A $\alpha 5$ receptor.

Materials:

- HEK293 cells stably expressing recombinant human GABA-A $\alpha 5\beta 3\gamma 2$ receptors

- Radioligand: [³H]-Ro15-4513
- Non-specific binding control: Clonazepam
- Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- Scintillation cocktail
- Glass fiber filters (e.g., GF/B)
- Polypropylene tubes
- Homogenizer
- Centrifuge
- Scintillation counter

Procedure:

- Membrane Preparation:
 1. Harvest HEK293 cells expressing the receptor and wash with ice-cold PBS.
 2. Resuspend the cell pellet in Homogenization Buffer and homogenize.
 3. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
 4. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
 5. Resuspend the pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
 6. Store the membrane preparation at -80°C until use.

- Binding Assay:

1. In polypropylene tubes, add in the following order:

- Assay Buffer
- **ONO-8590580** at various concentrations (for competition curve) or vehicle.
- For non-specific binding, add a saturating concentration of Clonazepam.
- [³H]-Ro15-4513 at a final concentration close to its Kd.
- Membrane preparation (typically 50-100 µg of protein).

2. Incubate the mixture for 60 minutes at 4°C.

3. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

4. Wash the filters three times with ice-cold Wash Buffer.

5. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

6. Measure the radioactivity using a scintillation counter.

- Data Analysis:

1. Calculate specific binding by subtracting non-specific binding from total binding.

2. Plot the specific binding as a function of the logarithm of the competitor concentration (**ONO-8590580**).

3. Determine the IC50 value from the competition curve.

4. Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay in *Xenopus* Oocytes

This protocol is for assessing the functional activity of **ONO-8590580** as a negative allosteric modulator of the GABA-A $\alpha 5$ receptor.[5][6][7]

Materials:

- *Xenopus laevis* oocytes
- cRNA for human GABA-A $\alpha 5$, $\beta 3$, and $\gamma 2$ subunits
- ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
- GABA stock solution
- **ONO-8590580** stock solution
- Two-electrode voltage clamp setup
- Microinjection system

Procedure:

- Oocyte Preparation and cRNA Injection:
 1. Harvest and defolliculate *Xenopus* oocytes.
 2. Inject each oocyte with a mixture of cRNAs for the GABA-A $\alpha 5$, $\beta 3$, and $\gamma 2$ subunits.
 3. Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.
- Electrophysiological Recording:
 1. Place an oocyte in the recording chamber and perfuse with ND96 solution.

2. Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) filled with 3 M KCl.
3. Clamp the membrane potential at a holding potential of -70 mV.[\[6\]](#)
4. Establish a stable baseline current.

- Compound Application and Data Acquisition:
 1. Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline GABA-evoked current.
 2. Wash the oocyte with ND96 solution until the current returns to baseline.
 3. Pre-incubate the oocyte with **ONO-8590580** at a desired concentration for a defined period (e.g., 1-2 minutes).
 4. Co-apply GABA (at the same EC20 concentration) and **ONO-8590580**.
 5. Record the peak amplitude of the GABA-evoked current in the presence of **ONO-8590580**.
 6. Repeat steps 3-5 for a range of **ONO-8590580** concentrations to generate a concentration-response curve.

- Data Analysis:
 1. Measure the peak current amplitude for each GABA application.
 2. Calculate the percentage inhibition of the GABA-evoked current by **ONO-8590580** at each concentration.
 3. Plot the percentage inhibition as a function of the logarithm of the **ONO-8590580** concentration.
 4. Determine the EC50 and the maximum inhibition from the concentration-response curve.

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